diethyl (3-phenoxypropyl)malonate
Overview
Description
Diethyl (3-phenoxypropyl)malonate is an organic compound with the molecular formula C16H22O5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenoxypropyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-phenoxypropyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-phenoxypropyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 3-phenoxypropyl bromide .
Industrial Production Methods
Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of sodium chloroacetate with sodium cyanide to form cyanoacetic acid, which is then esterified with ethanol in the presence of an acid catalyst . The resulting diethyl malonate can then be alkylated as described above to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-phenoxypropyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
Decarboxylation: Heating the malonic acid derivative can lead to decarboxylation, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, dimethylformamide
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Scientific Research Applications
Diethyl (3-phenoxypropyl)malonate has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Materials Science: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of diethyl (3-phenoxypropyl)malonate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles such as alkyl halides. This reactivity is crucial for its role in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl (phenylacetyl)malonate: A related compound with a phenylacetyl group instead of a phenoxypropyl group.
Uniqueness
Diethyl (3-phenoxypropyl)malonate is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical properties and reactivity compared to other malonate esters. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
diethyl 2-(3-phenoxypropyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-19-15(17)14(16(18)20-4-2)11-8-12-21-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGSCWBFBWZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286082 | |
Record name | Diethyl (3-phenoxypropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-89-7 | |
Record name | NSC43726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (3-phenoxypropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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